

# Spectroscopic Characterization of 2-Butoxyoxane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Butoxyoxane

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Butoxyoxane**, also known as 2-butoxytetrahydropyran. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this cyclic ether. The guide emphasizes the causal relationships behind spectral features, ensuring a thorough understanding of the molecule's structural characteristics.

## Introduction to 2-Butoxyoxane and its Spectroscopic Analysis

**2-Butoxyoxane** is a cyclic ether with the systematic IUPAC name 2-butoxytetrahydropyran. Its structure consists of a tetrahydropyran (THP) ring substituted at the anomeric C2 position with a butoxy group. This acetal functionality is a key feature that dictates much of its spectroscopic behavior. Understanding the NMR, IR, and MS data is crucial for its identification, purity assessment, and for predicting its chemical reactivity. This guide will dissect the predicted and experimental spectroscopic data to provide a holistic view of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Butoxyoxane**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide specific insights into its structure.

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Butoxyoxane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of <sup>13</sup>C.

## <sup>1</sup>H NMR Spectroscopy of 2-Butoxyoxane

The <sup>1</sup>H NMR spectrum of **2-Butoxyoxane** is predicted to show distinct signals for the protons on the tetrahydropyran ring and the butoxy side chain. The presence of the electronegative oxygen atoms significantly influences the chemical shifts of adjacent protons.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H2 (anomeric)	4.5 - 4.8	dd	3.0, 9.0
H6 (axial)	3.4 - 3.6	m	
H6 (equatorial)	3.8 - 4.0	m	
H3, H4, H5 (ring)	1.4 - 1.9	m	
O-CH <sub>2</sub> (butoxy)	3.4 - 3.8	m	
O-CH <sub>2</sub> -CH <sub>2</sub> (butoxy)	1.5 - 1.7	m	
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (butoxy)	1.3 - 1.5	m	
-CH <sub>2</sub> -CH <sub>3</sub> (butoxy)	0.8 - 1.0	t	7.0

Interpretation of the <sup>1</sup>H NMR Spectrum:

- The anomeric proton (H2) is expected to be the most downfield signal of the ring protons, appearing around 4.5-4.8 ppm.[1] This is due to it being bonded to a carbon that is attached to two oxygen atoms. Its multiplicity will likely be a doublet of doublets, coupling to the two protons on C3.
- The protons on C6 (H6), adjacent to the ring oxygen, are also shifted downfield, typically in the 3.4-4.0 ppm range.[2][3] The axial and equatorial protons at this position are diastereotopic and will have different chemical shifts and coupling constants.
- The remaining ring protons (H3, H4, H5) will appear as a complex multiplet in the upfield region, typically between 1.4 and 1.9 ppm, which is characteristic for methylene protons in a saturated ring.[4]
- The protons of the butoxy group will show a pattern typical for a butyl chain. The methylene group attached to the ether oxygen (O-CH<sub>2</sub>) will be the most downfield of the chain protons. The terminal methyl group will appear as a triplet around 0.9 ppm.

## <sup>13</sup>C NMR Spectroscopy of 2-Butoxyoxane

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C2 (anomeric)	98 - 102
C6	62 - 65
C3, C4, C5 (ring)	20 - 35
O-CH <sub>2</sub> (butoxy)	67 - 70
O-CH <sub>2</sub> -CH <sub>2</sub> (butoxy)	30 - 33
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (butoxy)	19 - 22
-CH <sub>2</sub> -CH <sub>3</sub> (butoxy)	13 - 15

Interpretation of the <sup>13</sup>C NMR Spectrum:

- The anomeric carbon (C2) is the most downfield of the ring carbons, appearing in the 98-102 ppm range, a characteristic chemical shift for an acetal carbon.[5][6]
- The C6 carbon, being adjacent to the ring oxygen, will also be significantly downfield compared to the other ring methylene carbons, typically appearing around 62-65 ppm.[7][8]
- The other ring carbons (C3, C4, C5) will have chemical shifts in the typical alkane region of 20-35 ppm.[7]
- The carbons of the butoxy group will show characteristic shifts, with the carbon directly attached to the oxygen being the most downfield.

Caption: Key predicted NMR correlations for **2-Butoxyoxane**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

## Experimental Protocol for IR Data Acquisition

- Sample Preparation: For a liquid sample like **2-Butoxyoxane**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

## Predicted IR Absorptions for 2-Butoxyoxane

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (alkane)	2850 - 3000	Strong
C-O stretch (ether/acetal)	1050 - 1150	Strong

### Interpretation of the IR Spectrum:

- The most prominent features in the IR spectrum of **2-Butoxyoxane** will be the C-H and C-O stretching vibrations.
- Strong absorptions in the 2850-3000  $\text{cm}^{-1}$  region are characteristic of C-H stretching in the methylene and methyl groups of the tetrahydropyran ring and the butoxy chain.[\[9\]](#)[\[10\]](#)
- A strong, broad band in the 1050-1150  $\text{cm}^{-1}$  region is indicative of the C-O stretching vibrations of the ether and acetal functional groups.[\[9\]](#)[\[11\]](#) This is often a complex region with multiple overlapping bands. The absence of a strong, broad absorption around 3300  $\text{cm}^{-1}$  would confirm the absence of an O-H group, and the absence of a strong absorption around 1700  $\text{cm}^{-1}$  would rule out a carbonyl group.[\[12\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

## Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like **2-Butoxyoxane**. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Experimental Mass Spectrum of 2-Butoxyoxane

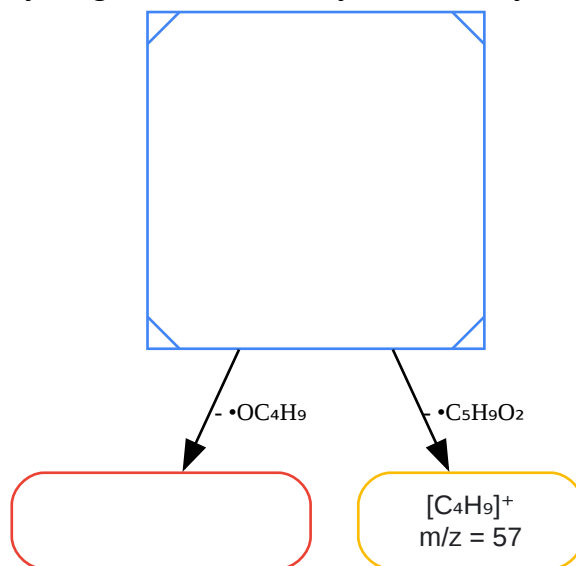
The mass spectrum of **2-Butoxyoxane** has been reported in the NIST WebBook database.[\[13\]](#)

m/z	Relative Intensity	Possible Fragment
85	100	$[\text{C}_5\text{H}_9\text{O}]^+$
57	80	$[\text{C}_4\text{H}_9]^+$
41	60	$[\text{C}_3\text{H}_5]^+$
29	40	$[\text{C}_2\text{H}_5]^+$
158	<5	$[\text{M}]^+$

#### Interpretation of the Mass Spectrum:

- The molecular ion peak ( $[\text{M}]^+$ ) at m/z 158 is expected to be of low intensity, which is common for ethers as they readily undergo fragmentation.[\[13\]](#)
- The base peak (most intense peak) is observed at m/z 85. This corresponds to the loss of the butoxy radical ( $\bullet\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$ ) from the molecular ion, resulting in the stable oxonium ion of the tetrahydropyran ring. This is a characteristic fragmentation pathway for 2-alkoxytetrahydropyrans.[\[14\]](#)
- A significant peak at m/z 57 corresponds to the butyl cation ( $[\text{C}_4\text{H}_9]^+$ ), arising from the cleavage of the C-O bond of the butoxy group.
- Other smaller fragments at m/z 41 and 29 are common hydrocarbon fragments.

## Key Fragmentation Pathways of 2-Butoxyoxane



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Caption: Major fragmentation pathways of **2-Butoxyoxane** in EI-MS.

## Conclusion

The spectroscopic data of **2-Butoxyoxane**, when analyzed collectively, provides a clear and unambiguous confirmation of its structure. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, with the chemical shifts of the anomeric center and the carbons/protons adjacent to the oxygen atoms being particularly diagnostic. The IR spectrum confirms the presence of the ether/acetal functional groups and the absence of other functionalities. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by the formation of the stable tetrahydropyranyl oxonium ion. This comprehensive spectroscopic analysis serves as a valuable reference for scientists working with this and related compounds.

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